Decanoil-L-carnitina cloruro

Descripción general

Descripción

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine . It increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes .

Synthesis Analysis

Decanoyl-L-carnitine can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .Molecular Structure Analysis

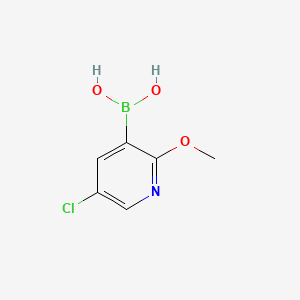

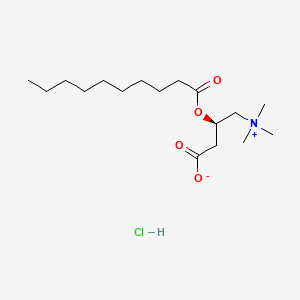

The molecular formula of Decanoyl-L-carnitine chloride is C17H34ClNO4 . The average mass is 351.909 Da and the monoisotopic mass is 351.217621 Da .Chemical Reactions Analysis

Decanoyl-L-carnitine chloride is involved in the transport of long chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of Decanoyl-L-carnitine chloride include a molecular formula of C17H34ClNO4, an average mass of 351.909 Da, and a monoisotopic mass of 351.217621 Da .Aplicaciones Científicas De Investigación

Estándar interno para la cuantificación

Decanoil-L-carnitina cloruro se puede utilizar como estándar interno para la cuantificación de decanoil-L-carnitina . Esto es particularmente útil en química analítica, donde ayuda a garantizar la precisión y la fiabilidad de los resultados .

Investigación en biología mitocondrial

This compound se utiliza en el área de investigación de la biología mitocondrial . Las mitocondrias son vitales para la producción de energía en las células, y su estudio puede proporcionar información sobre diversas enfermedades y afecciones .

Bioquímica de lípidos

Este compuesto juega un papel importante en la bioquímica de lípidos . Está involucrado en el metabolismo de los ácidos grasos, que son componentes cruciales de las membranas celulares y también se utilizan para el almacenamiento de energía .

Degradación de ácidos grasos

This compound está involucrado en la degradación de ácidos grasos . Este proceso es esencial para la producción de energía en las células .

Aplicación de espectrometría de masas

Se utiliza en espectrometría de masas, una poderosa técnica analítica que se utiliza para cuantificar materiales conocidos, identificar compuestos desconocidos y dilucidar la estructura y las propiedades químicas de las moléculas .

Diagnóstico de trastornos de la oxidación de ácidos grasos

This compound es útil en el diagnóstico de trastornos de la oxidación de ácidos grasos

Mecanismo De Acción

Target of Action

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine . Its primary targets are the fatty acid intermediates in the cells, specifically in rat hepatocytes .

Mode of Action

Decanoyl-L-carnitine chloride interacts with its targets by increasing the formation of C24 fatty acid intermediates . This interaction results in changes in the fatty acid composition within the cells .

Biochemical Pathways

The compound affects the fatty acid oxidation pathway . It boosts the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . These changes in the fatty acid intermediates can have downstream effects on other biochemical pathways and processes within the cell .

Pharmacokinetics

It is known that the concentrations of l-carnitine and its esters, including decanoyl-l-carnitine chloride, are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The result of Decanoyl-L-carnitine chloride’s action is an increase in the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . This can lead to changes in the fatty acid composition within the cells .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Decanoyl-L-carnitine chloride plays a significant role in biochemical reactions, particularly in the metabolism of saturated fatty acids . It promotes the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . The nature of these interactions involves the compound’s ability to transport long-chain acyl groups from fatty acids to the mitochondrial matrix, where they are broken down to form usable energy .

Cellular Effects

The effects of Decanoyl-L-carnitine chloride on various types of cells and cellular processes are profound. It influences cell function by affecting fatty acid oxidation . This compound has been shown to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes .

Molecular Mechanism

Decanoyl-L-carnitine chloride exerts its effects at the molecular level through several mechanisms. It is involved in the transport of long-chain acyl groups from fatty acids to the mitochondrial matrix, where they are broken down to form usable energy . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decanoyl-L-carnitine chloride change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Decanoyl-L-carnitine chloride is involved in several metabolic pathways, including the metabolism of saturated fatty acids . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.